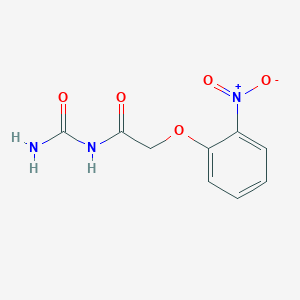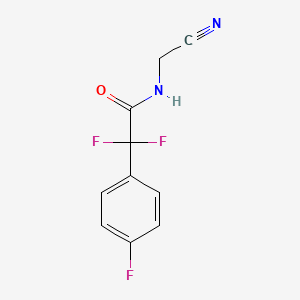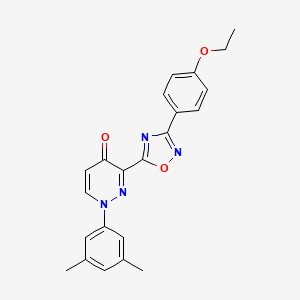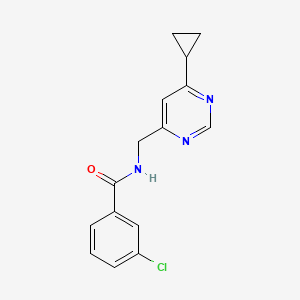
3-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide, also known as CPB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective inhibitor of the protein kinase CK2, which has been implicated in a variety of cellular processes, including cell growth, differentiation, and apoptosis. In
Aplicaciones Científicas De Investigación
Neuroleptic Activity : Benzamides like 3-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide have been explored for their neuroleptic activity. Studies have shown that certain benzamides exhibit potent inhibitory effects on behaviors induced by drugs like apomorphine, suggesting potential uses in treating psychosis (Iwanami et al., 1981).
Antimicrobial Activity : Some derivatives of N-benzimidazol-1-yl-methyl-benzamide have shown significant antimicrobial properties. This includes activity against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans (Sethi et al., 2016).
Bioactivity of Metal Complexes : Benzamide compounds and their metal complexes have been synthesized and evaluated for antibacterial activity. Copper complexes, in particular, displayed better activities compared to free ligands against several bacteria (Khatiwora et al., 2013).
Antibacterial and Antifungal Activity : Substituted benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Certain compounds containing specific moieties showed significant activity, comparable to standard drugs like Streptomycin (Vijaya Laxmi et al., 2019).
Investigation of Mitochondrial Reductive Function : The mitochondrial reductive function of certain benzamide compounds has been studied, revealing that some compounds exhibit moderate toxicity to specific cell lines (Bellili et al., 2022).
Pharmacokinetics in Cancer Treatment : The pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, which are structurally related to benzamides, have been studied. This research is particularly relevant for the treatment of cancer (Teffera et al., 2013).
Antitumor Agents : Certain benzothiazole derivatives, including benzamides, have been synthesized and evaluated as potent antitumor agents, showing significant in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).
Anti-Fibrosis Drug Potential : The pharmacokinetics and tissue distribution of specific benzamide derivatives have been studied for their potential as anti-fibrotic drugs (Kim et al., 2008).
KCNQ2/Q3 Potassium Channel Openers for Epilepsy : N-pyridyl benzamides have been identified as potential KCNQ2/Q3 potassium channel openers, useful in treating epilepsy and pain (Amato et al., 2011).
Pro-Apoptotic Anticancer Agents : Indapamide derivatives, including benzamides, have been synthesized as pro-apoptotic agents with potential anticancer activity (Yılmaz et al., 2015).
Anti-Inflammatory Activity : The synthesis and anti-inflammatory activity of various benzamide derivatives have been explored, showing potential as NSAIDs alternatives (Kalsi et al., 1990).
Antitubercular Scaffold : Novel benzamide derivatives have been synthesized and evaluated for their potential as anti-tubercular agents (Nimbalkar et al., 2018).
Selective Antidopaminergic Activity : Certain benzamides show selective antidopaminergic activity, suggesting potential applications in treating conditions like schizophrenia (Usuda et al., 2004).
Metabolic Pathway Studies : Research on the metabolic pathways and disposition of benzamide derivatives helps understand their pharmacokinetics and potential clinical applications (Yue et al., 2011).
Capillary Electrophoresis for Quality Control : Nonaqueous capillary electrophoresis has been utilized for the separation of benzamide derivatives, aiding in quality control processes (Ye et al., 2012).
Bactericidal Activity Against MRSA : Substituted benzamides have been assessed for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant effectiveness (Zadrazilova et al., 2015).
Antidepressant Synthesis : Benzamide compounds have been synthesized as potential antidepressants, particularly targeting MAO inhibitors (Donskaya et al., 2004).
Antimycobacterial Activity : Research into N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives has shown promising antimycobacterial properties (Nayak et al., 2016).
Propiedades
IUPAC Name |
3-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c16-12-3-1-2-11(6-12)15(20)17-8-13-7-14(10-4-5-10)19-9-18-13/h1-3,6-7,9-10H,4-5,8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSCYYYDCYAPSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(4-bromophenyl)-3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2466699.png)
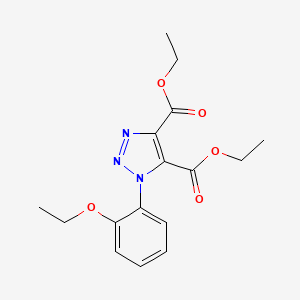
![3-(5-(2,6-dichlorophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2466701.png)

![1-allyl-4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2466703.png)
![5-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2466704.png)

![1-Propanoyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2466707.png)
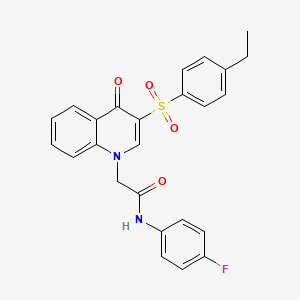
![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2466712.png)
